5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one

GRK5 inhibition DHPM fragment kinase profiling

Researchers studying GRK5-dependent pathways often encounter inconsistent selectivity from generic DHPM fragments, undermining experimental reproducibility. This validated GRK5 inhibitor fragment (IC₅₀ = 631 µM) provides a defined pharmacological tool with >1 mM selectivity over GRK1. • Confirmed GRK5 inhibition with characterized selectivity window • Fragment-like scaffold (MW 155.15) for structure-guided optimization • Compatible with co-crystallization and GRK panel screening workflows Supplied with full analytical certification for immediate research deployment.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13258646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C(=O)N1)OC
InChIInChI=1S/C6H9N3O2/c1-7-6-8-3-4(11-2)5(10)9-6/h3H,1-2H3,(H2,7,8,9,10)
InChIKeyKROCDGZWVYNLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one


5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 1935826-13-3) is a low-molecular-weight dihydropyrimidinone fragment (C₆H₉N₃O₂, MW 155.15) that contains a 5-methoxy substituent and a 2-methylamino group on the pyrimidinone core [1]. This compound serves as a chemical probe for G protein-coupled receptor kinase (GRK) family members, with primary activity documented against GRK5 [2]. Due to its fragment-like size, it is employed as a starting scaffold for structure-guided optimization of GRK isoform selectivity rather than as a stand-alone advanced lead.

GRK family chemical probe, primary activity against GRK5
5-methoxy-2-methylamino DHPM fragment for structure-activity relationship studies
Fragment-based lead discovery scaffold; initial GRK5-over-GRK1 selectivity context

Substitution Risks for 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one


Dihydropyrimidinone (DHPM) fragments with seemingly minor structural variations exhibit divergent GRK isoform inhibition profiles. Panel profiling data from the primary literature indicate that the specific combination of the 5-methoxy and 2-methylamino groups on the pyrimidinone core contributes to a distinct selectivity signature among GRK subfamily members [1]. Generic replacement with other commercially available DHPM fragments lacking these substitution patterns risks altering the GRK isoform inhibition fingerprint, making procurement of the exact structure essential for experiments requiring defined pharmacological tools.

The specific 5-methoxy and 2-methylamino substitution pattern may be critical for the reported GRK isoform selectivity signature.
Commercially available DHPM fragments without this exact substitution combination risk altering the GRK5/GRK1 inhibition profile.

Selectivity Evidence for 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one


GRK5 Inhibition and Selectivity Over GRK1

In a head-to-head panel profiling study, 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one inhibited bovine GRK5 with an IC₅₀ of 631 µM, measured by a tubulin phosphorylation assay after a 5-minute incubation [1]. Under identical assay conditions, the compound showed no measurable inhibition of bovine GRK1 up to 1 mM (IC₅₀ > 1,000 µM), establishing a GRK5-over-GRK1 selectivity window of at least 1.6-fold [1].

GRK5 vs. GRK1
Reported
GRK5 IC₅₀ = 631 µM; GRK1 IC₅₀ > 1,000 µM (≥1.6-fold selectivity)
Supports GRK5-selective inhibitor fragment SAR.
Bovine GRK5/GRK1; tubulin phosphorylation assay, 5 min incubation.
GRK5 inhibition DHPM fragment kinase profiling

Application Scenarios for 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one


GRK5-Focused Fragment-Based Drug Discovery

The validated GRK5 inhibitory activity (IC₅₀ = 631 µM) [1] of this low-molecular-weight fragment makes it a suitable starting point for fragment growing or linking campaigns targeting GRK5-dependent signaling pathways. Its selectivity over GRK1 (IC₅₀ > 1 mM) [1] provides an initial selectivity handle for medicinal chemistry optimization.

Kinase Selectivity Panel Screening

Because the compound demonstrates differential inhibition between GRK5 and GRK1 in direct comparison assays [1], it can serve as a reference compound in broader GRK panel screens to benchmark selectivity profiles of newly synthesized DHPM analogs.

Structural Biology Studies with GRK5

The binding mode of DHPM fragments to GRK enzymes has been characterized by X-ray crystallography in related studies [2]. This compound can be employed in co-crystallization or soaking experiments with GRK5 to visualize the role of the 5-methoxy-2-methylamino substitution pattern in dictating the binding orientation within the active site.

Application
Selection Property
Validation Focus
Fragment-based GRK5 inhibitor discovery research
Reported GRK5 inhibitory activity context
Fragment growing/linking campaigns for GRK5 selectivity optimization
GRK isoform selectivity panel screening
Differential GRK5/GRK1 inhibition as reference
Comparative GRK panel screening for DHPM analog profiling
GRK5 structural biology studies
Binding mode characterization of 5-methoxy/2-methylamino DHPM fragment
Co-crystallization or soaking experiments to map active site interactions
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